molecular formula C13H11Br B010606 2-Phenylbenzyl bromide CAS No. 19853-09-9

2-Phenylbenzyl bromide

Cat. No. B010606
CAS RN: 19853-09-9
M. Wt: 247.13 g/mol
InChI Key: SEXZHJJUKFXNDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Phenylbenzyl bromide is synthesized through various methodologies, including interfacial carbonylation and cross-coupling reactions. The biphasic synthesis of 2-phenylpropionic acid and ester from α-methylbenzyl bromide using interfacial carbonylation highlights one method of synthesis, where surface-active palladium complexes act as catalysts under mild conditions (Norman et al., 1998). Additionally, the Suzuki Pd-catalyzed cross-coupling of boronic acids and benzyl bromides for the preparation of polybenzyls showcases another synthetic approach, optimizing the reaction conditions for high yield production (Klärner & Greiner, 1998).

Molecular Structure Analysis

The molecular structure and physical properties of 2-phenylbenzyl bromide derivatives have been extensively studied. Experimental and theoretical characterization, including X-ray crystallography and quantum mechanical studies, provide insights into the compound's geometry, electronic structure, and potential energy surfaces (Zeyrek et al., 2015).

Chemical Reactions and Properties

2-Phenylbenzyl bromide participates in various chemical reactions, including cascade reactions for the synthesis of polycyclic aromatic hydrocarbons and the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides. These reactions highlight its versatility as a reagent in organic synthesis (Iwasaki et al., 2015), (Mao et al., 2014).

Physical Properties Analysis

The physical properties of 2-phenylbenzyl bromide derivatives, such as melting points and thermal stability, have been characterized to understand better their behavior in various chemical processes. Studies on new aromatic quaternary ammonium bromides, precursors for ionic liquids, reveal insights into the compound's thermal properties and potential applications in material science (Busi et al., 2004).

Chemical Properties Analysis

The reactivity of 2-phenylbenzyl bromide in debenzylative cross-coupling reactions and its role as a precursor in the synthesis of complex organic molecules demonstrate its chemical properties. The efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide is an example of its utility in organic synthesis (Jordan et al., 2003).

Scientific Research Applications

1. Polymer Preparation

2-Phenylbenzyl bromide has been utilized in the preparation of polymers with controlled molecular architecture. A novel approach involving dendritic macromolecules was described by Hawker and Fréchet (1990). This method involves condensing benzylic bromide with monomers under phase-transfer conditions, leading to the formation of dendritic wedges that can be coupled to a polyfunctional core, forming hyperbranched macromolecules (Hawker & Fréchet, 1990).

2. Synthesis of Dihalodiphenylacetylenes

Orita et al. (2004) explored the synthesis of dihalodiphenylacetylenes using 2-bromobenzyl bromide, a compound related to 2-phenylbenzyl bromide. This method offers a versatile approach for creating phenylene-ethynylenes, which are significant in various chemical syntheses (Orita et al., 2004).

3. Protein Reagent Research

In a study by Horton, Kelly, and Koshland (1965), a derivative of benzyl bromide, 2-methoxy-5-nitrobenzyl bromide, was used as a protein reagent. This research provided insights into the specificity and reactivity of this reagent with various proteins, offering a valuable tool for studying enzyme interactions with substrates (Horton et al., 1965).

4. Organic Chemistry and Luminescence Studies

In the field of organic chemistry, derivatives of benzyl bromide, including 2-phenylbenzyl bromide, have been used to synthesize compounds with mechanofluorochromism and aggregation-induced emission characteristics. Weng et al. (2018) demonstrated the synthesis and photophysical behaviors of such compounds, indicating potential applications in material sciences (Weng et al., 2018).

5. Catalytic Applications

The carbonylation of α-methylbenzyl bromide, closely related to 2-phenylbenzyl bromide, was investigated by Norman et al. (1998). This study explored interfacial synthesis techniques using surface-active palladium complexes, contributing to the development of novel catalytic processes (Norman et al., 1998).

6. Electrocatalysis and Organic Electrochemistry

A study by Isse, Giusti, and Gennaro (2006) investigated the electrocatalytic reduction of benzyl bromide at silver cathodes. This research offers insights into the reaction mechanisms and product distributions in electrocatalytic processes, which is relevant for understanding the electrochemical behavior of compounds like 2-phenylbenzyl bromide (Isse et al., 2006).

Safety And Hazards

2-Phenylbenzyl bromide is a skin and eye irritant . It should be handled with care, and protective equipment (such as gloves and goggles) should be worn during its use. Proper ventilation is essential to prevent inhalation exposure. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

1-(bromomethyl)-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXZHJJUKFXNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294737
Record name 2-Phenylbenzyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylbenzyl bromide

CAS RN

19853-09-9
Record name 19853-09-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylbenzyl bromide
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Record name 1-(bromomethyl)-2-phenylbenzene
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Synthesis routes and methods

Procedure details

A stirred solution of 58.9 g (0.319 mole) of 2-biphenylmethanol and 6 ml of concentrated sulfuric acid in 67 ml of aqueous 48% hydrobromic acid was heated under reflux for 5 hours. The reaction mixture was cooled to ambient temperature, poured into ice-water, and the resulting mixture extracted with three portions of 100 ml each of diethyl ether. The combined extracts were washed with 50 ml of a saturated aqueous solution of sodium bicarbonate, then with 50 ml of water. The organic layer was dried with magnesium sulfate, filtered and the filtrate concentrated under reduced pressure to give 76.8 g of 2-(bromomethyl)biphenyl as a residual oil. The nmr and ir spectra were consistent with the proposed structure.
Quantity
58.9 g
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reactant
Reaction Step One
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6 mL
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
H Arslan, D VanDerveer, S Yaşar, İ Özdemir… - … Section E: Structure …, 2009 - scripts.iucr.org
… To a solution of 1-(2,4,6-trimethylbenzyl) imidazoline (2.02 g, 10 mmol) in DMF (5 ml) was added slowly 2-phenylbenzyl bromide (2.49 g, 10.07 mmol) at 25 C and the resulting mixture …
Number of citations: 4 scripts.iucr.org
ST Goldschmidt, WLC Veer - Recueil des Travaux Chimiques …, 1948 - Wiley Online Library
… 10 g of 2-phenylbenzyl bromide (or chloride) or the same quantity of an analogue in 30 cmJ of methanol and 6 g of a secondary amine, eg dipropylamine, were heated in a sealed tube …
Number of citations: 7 onlinelibrary.wiley.com
DA Titisari, E Santoso, M Santoso - Moroccan Journal of Chemistry, 2022 - revues.imist.ma
… Reaction of this anion as nucleophile with 2-phenylbenzyl bromide as electrophile resulted 1-(2phenylbenzyl)indole (4) in 80% yield, following SN2 mechanism of nucleophilic …
Number of citations: 0 revues.imist.ma
SJ Hwang, HJ Kim, S Chang - Organic Letters, 2009 - ACS Publications
… (13) Although one preliminary result of the synthesis of a parent skeleton of 9H-fluorene was briefly shown in the report using 2-phenylbenzyl bromide, (12) its comprehensive scope, …
Number of citations: 82 pubs.acs.org
PJ Bunyan, DH Hey - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… 2,2'-Diphenylbibenzyl was reported by von Braun and Manz l8 as a colourless oil, which they prepared by a Wurtz reaction with 2-phenylbenzyl bromide. This reaction has been …
Number of citations: 9 pubs.rsc.org
N Campbell, RF Neale, RA Wall - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… with other products) by the interaction of 2-phenylbenzyl bromide and naphthalene in … 2-Phenylbenzyl bromide (5 g.) (from the alcohol and hydrobromic acid) in ether (100 ml.) was …
Number of citations: 2 pubs.rsc.org
A Sato, R Imashiro, H Tsujishima, K Tanimoto… - Bioorganic & Medicinal …, 2022 - Elsevier
… Biphenyl compound 8k was prepared by reducing the nitro group of 13, which was obtained by alkylating 2-nitroimidazole 12 with 2‑phenylbenzyl bromide in the presence of potassium …
Number of citations: 1 www.sciencedirect.com
I Özdemir, S Yaşar, S Demir… - … An International Journal …, 2005 - Wiley Online Library
… azolinium bromide (2a): To a solution of 1-(2,4,6trimethylbenzyl) imidazoline (2.02 g, 10 mmol) in DMF (5 mL) was added slowly 2-phenylbenzyl bromide (2.49 g, 10.07 mmol) at 25◦C …
Number of citations: 34 onlinelibrary.wiley.com
WR Fry, H Pines - The Journal of Organic Chemistry, 1968 - ACS Publications
… filtered off and removal of the solvent yielded crude 2-phenylbenzyl bromide, which was treated with a solution of potassium permanganate (2.2 g) in water (100 ml) at 85 for 11 hr. The …
Number of citations: 2 pubs.acs.org
SJ Hwang, SH Cho, S Chang - Journal of the American Chemical …, 2008 - ACS Publications
… The cyclization protocol was briefly examined to extend for the synthesis of 9H-fluorene by employing 2-phenylbenzyl bromide (eq 3). (18) The desired condensed carbocycle was …
Number of citations: 148 pubs.acs.org

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